molecular formula C12H10N2 B12971622 5-Vinyl-2,2'-bipyridine

5-Vinyl-2,2'-bipyridine

Cat. No.: B12971622
M. Wt: 182.22 g/mol
InChI Key: YTSBSUDEBKYMDC-UHFFFAOYSA-N
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Description

5-Vinyl-2,2’-bipyridine is an organic compound with the molecular formula C12H10N2 It is a derivative of bipyridine, where a vinyl group is attached to the 5-position of the bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production methods for 5-Vinyl-2,2’-bipyridine are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The use of homogeneous and heterogeneous catalytic systems is also explored to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Vinyl-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The bipyridine moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under mild conditions.

Major Products:

Scientific Research Applications

5-Vinyl-2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Vinyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine moiety act as electron donors, forming stable chelate complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .

Comparison with Similar Compounds

Uniqueness of 5-Vinyl-2,2’-bipyridine: The presence of the vinyl group in 5-Vinyl-2,2’-bipyridine provides additional reactivity compared to other bipyridine derivatives. This allows for further functionalization and the formation of more complex structures, making it a versatile compound in various applications .

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

5-ethenyl-2-pyridin-2-ylpyridine

InChI

InChI=1S/C12H10N2/c1-2-10-6-7-12(14-9-10)11-5-3-4-8-13-11/h2-9H,1H2

InChI Key

YTSBSUDEBKYMDC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C(C=C1)C2=CC=CC=N2

Origin of Product

United States

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